molecular formula C11H14N2O2S B1479657 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 2091137-71-0

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B1479657
CAS No.: 2091137-71-0
M. Wt: 238.31 g/mol
InChI Key: GZMIVEYNABAQKX-UHFFFAOYSA-N
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Description

CAS Number: 2091712-81-9
Molecular Formula: C₁₁H₁₄N₂O₂S
Molecular Weight: 238.31 g/mol
Key Features:

  • Contains a thiopyrano[4,3-c]pyrazole core fused with a cyclopropylmethyl substituent at position 2.
  • Classified as a hazardous material requiring stringent safety protocols (e.g., P280 for protective gloves/clothing and P273 to prevent environmental release) .

Properties

IUPAC Name

2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-11(15)10-8-6-16-4-3-9(8)12-13(10)5-7-1-2-7/h7H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMIVEYNABAQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3CSCCC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid is a complex organic compound featuring a unique structural framework that includes a tetrahydrothiopyrano core fused with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets and pathways.

  • Molecular Formula : C11H13N3S
  • Molecular Weight : 219.31 g/mol
  • Purity : Typically around 95% .

The primary target of this compound is the human Chk1 kinase enzyme. The compound interacts with the active site of Chk1, leading to its inhibition. This inhibition disrupts the cell cycle and affects various cellular processes including cell signaling and gene expression .

Inhibition of Enzymatic Activity

Research indicates that this compound exhibits significant inhibitory activity against several enzymes. Notably:

  • Chk1 Kinase : Inhibition leads to potential applications in cancer therapy by disrupting cell cycle regulation .
  • Nuclear Enzyme Activities : Related compounds have shown varying degrees of inhibitory activity against nuclear enzymes, suggesting a broader impact on cellular metabolism .

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects by modulating pro-inflammatory cytokines. This suggests that the compound may also possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. For instance:

  • The presence of the cyclopropylmethyl group enhances interaction with biological targets.
  • Variations in substituents at different positions on the pyrazole ring can significantly alter activity levels against specific enzymes .

Case Studies and Research Findings

StudyFindings
Inhibition Studies Compounds derived from similar structures showed NA inhibitory activities ranging from 30% to 72%, indicating potential for further development as therapeutic agents .
Cell Cycle Disruption Compounds targeting Chk1 kinase demonstrated significant effects on cancer cell lines, leading to apoptosis and reduced proliferation .
Anti-inflammatory Effects Research on derivatives highlighted their ability to modulate inflammatory responses in vitro and in vivo models .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Variations

Thiopyrano vs. Pyrano Derivatives
  • Thiopyrano[4,3-c]pyrazole (e.g., CAS 2091712-81-9): The sulfur atom in the thiopyran ring enhances lipophilicity and may influence electronic properties, such as hydrogen bonding or metabolic pathways .

Substituent-Driven Structural and Functional Differences

Table 1: Substituent Effects on Key Properties
Compound (CAS) Substituent Molecular Formula Molecular Weight Key Characteristics
912635-70-2 None (parent compound) C₇H₈N₂O₂S 184.22 - 2 H-bond donors, 4 H-bond acceptors. Baseline for comparing substituent effects.
2091712-81-9 Cyclopropylmethyl C₁₁H₁₄N₂O₂S 238.31 - Enhanced steric bulk; may improve target selectivity. Requires strict safety protocols.
1782227-68-2 Isopropyl C₁₀H₁₄N₂O₂S 226.30 - Greater hydrophobicity than cyclopropylmethyl. Predicted pKa = 2.83 .
1783639-20-2 Ethyl C₉H₁₂N₂O₂S 212.27 - Moderate lipophilicity; balance between solubility and membrane penetration.
2090852-14-3 Propynyl C₁₀H₁₀N₂O₂S 222.26 - Alkyne group enables click chemistry applications. Higher reactivity profile.
2097953-12-1 Hydroxymethyl C₁₁H₁₆N₂OS 224.32 - Polar group improves solubility; potential for hydrogen bonding interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid

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